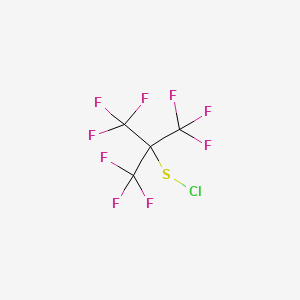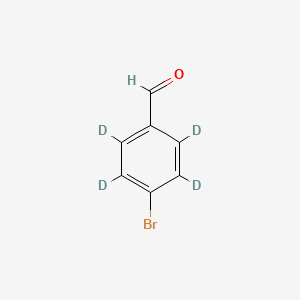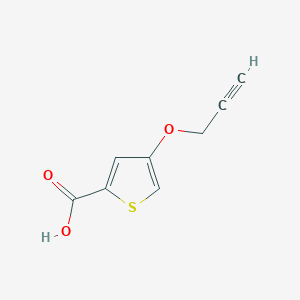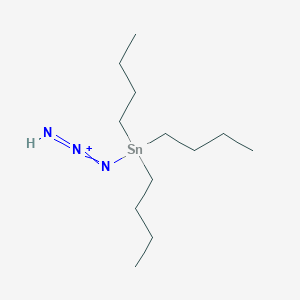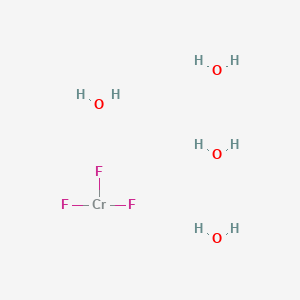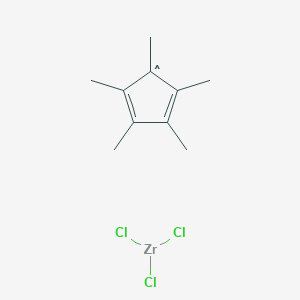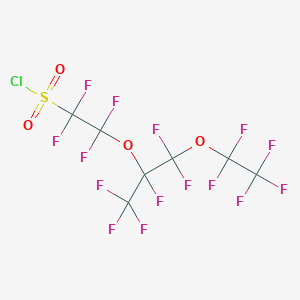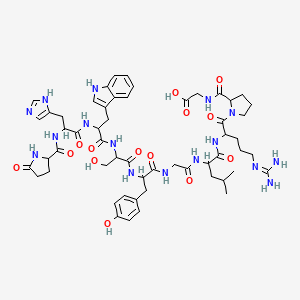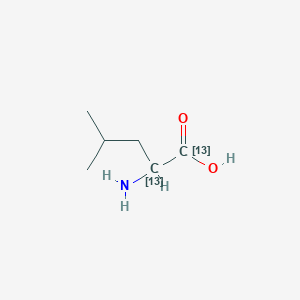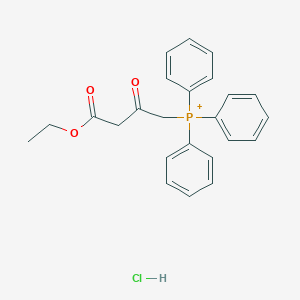
1-bromo-6,6,7,7,8,8,8-heptafluoro-5,5-bis(trifluoromethyl)oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-6,6,7,7,8,8,8-heptafluoro-5,5-bis(trifluoromethyl)oct-2-ene is a fluorinated organic compound with the molecular formula C10H6BrF13. It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. This compound is used in various scientific and industrial applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-6,6,7,7,8,8,8-heptafluoro-5,5-bis(trifluoromethyl)oct-2-ene typically involves the bromination of a fluorinated precursor. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield. The purity of the final product is typically verified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
1-bromo-6,6,7,7,8,8,8-heptafluoro-5,5-bis(trifluoromethyl)oct-2-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield fluorinated alcohols or amines, while elimination reactions can produce fluorinated alkenes .
Scientific Research Applications
1-bromo-6,6,7,7,8,8,8-heptafluoro-5,5-bis(trifluoromethyl)oct-2-ene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of fluorinated biomolecules and their interactions.
Medicine: Potential use in the development of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-bromo-6,6,7,7,8,8,8-heptafluoro-5,5-bis(trifluoromethyl)oct-2-ene involves its reactivity with various nucleophiles and bases. The presence of multiple fluorine atoms enhances its electrophilicity, making it more susceptible to nucleophilic attack. The bromine atom serves as a leaving group, facilitating substitution and elimination reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene
- 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octene
- 1-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-2-octene
Uniqueness
1-bromo-6,6,7,7,8,8,8-heptafluoro-5,5-bis(trifluoromethyl)oct-2-ene is unique due to its specific arrangement of fluorine atoms and the presence of two trifluoromethyl groups. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for specialized applications .
Properties
IUPAC Name |
1-bromo-6,6,7,7,8,8,8-heptafluoro-5,5-bis(trifluoromethyl)oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF13/c11-4-2-1-3-5(8(16,17)18,9(19,20)21)6(12,13)7(14,15)10(22,23)24/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTIBUNHUKAXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCBr)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
